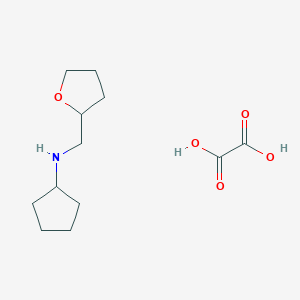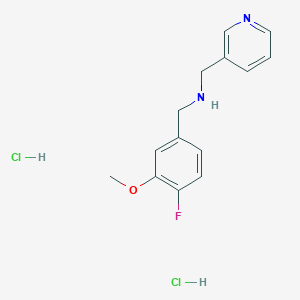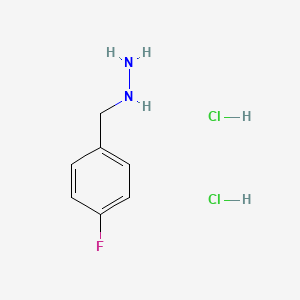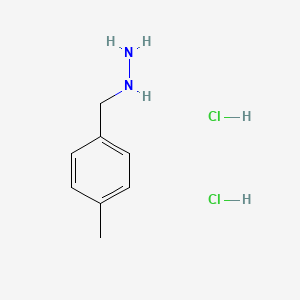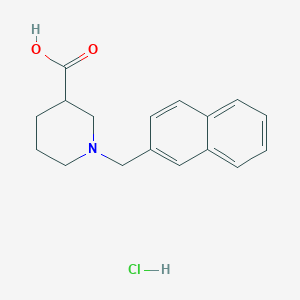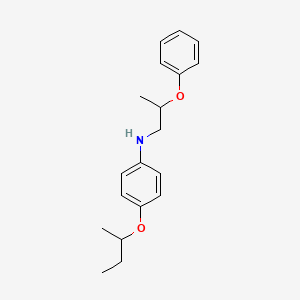
4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline
Descripción general
Descripción
4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline (4-SBPPA) is an organic compound that is widely used in the synthesis of amines and other compounds. It is a versatile reagent that can be used in a variety of reactions, including the synthesis of amines, peptides, and other compounds. 4-SBPPA has been studied extensively for its biological and biochemical properties, and is used in a variety of laboratory experiments and research applications.
Mecanismo De Acción
The mechanism of action of 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline is not fully understood. However, it is believed to be involved in the formation of amines and other compounds through the formation of amide bonds. In addition, this compound is believed to be involved in the formation of peptides and other compounds through the formation of peptide bonds. Furthermore, this compound is believed to be involved in the formation of catalysts and other compounds used in various chemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, some studies have suggested that this compound may have anti-inflammatory, anti-cancer, and anticonvulsant properties. In addition, this compound has been found to have antioxidant and anti-aging properties. Furthermore, this compound has been found to have neuroprotective effects, and may be useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline in laboratory experiments include its high reactivity, high yields, and low cost. In addition, this compound can be used in a variety of reactions, including the synthesis of amines, peptides, and other compounds. Furthermore, this compound can be used in the synthesis of fluorescent probes and imaging agents. However, this compound can be toxic in high concentrations and should be handled with care.
Direcciones Futuras
The potential future directions of 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline research include further investigation into its biochemical and physiological effects, as well as its potential applications in drug synthesis and development. In addition, further research into the mechanism of action of this compound and its potential uses in the synthesis of catalysts and other compounds used in various chemical processes is needed. Furthermore, further research into the potential uses of this compound in the synthesis of fluorescent probes and imaging agents is needed. Finally, further research into the use of this compound in the development of novel drugs and treatments is needed.
Aplicaciones Científicas De Investigación
4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline is used in a variety of scientific research applications, including the synthesis of amines, peptides, and other compounds. It has also been used in the synthesis of various drugs, such as anticonvulsants, anti-cancer drugs, and anti-inflammatory agents. In addition, this compound has been used in the synthesis of fluorescent probes and imaging agents. Furthermore, this compound has been used in the synthesis of catalysts and other compounds used in various chemical processes.
Propiedades
IUPAC Name |
4-butan-2-yloxy-N-(2-phenoxypropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-4-15(2)21-19-12-10-17(11-13-19)20-14-16(3)22-18-8-6-5-7-9-18/h5-13,15-16,20H,4,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJZXPZLXXSYHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)NCC(C)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



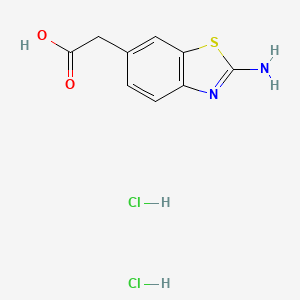
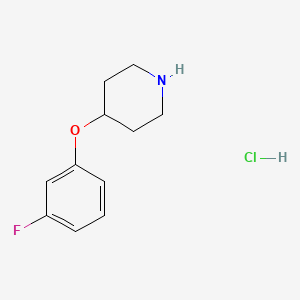
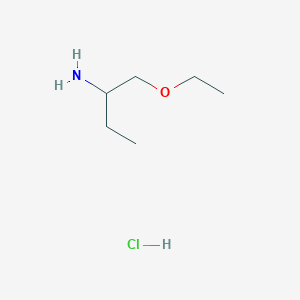
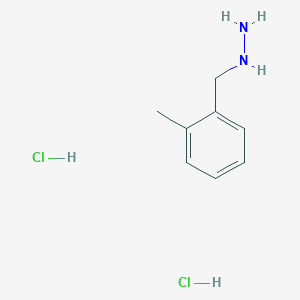

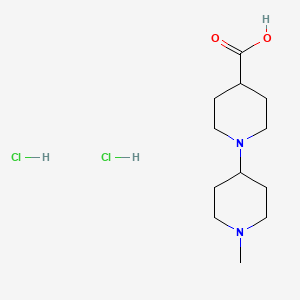
![[2-(Pyrrolidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1389161.png)
![({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride](/img/structure/B1389162.png)
![N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-3-YL]-methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1389163.png)
